N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499754
InChI: InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

CAS No.:

Cat. No.: VC17499754

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide -

Specification

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide
Standard InChI InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)
Standard InChI Key ZEUBGTOYFVMHLA-UHFFFAOYSA-N
Canonical SMILES CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s spirocyclic framework connects a naphthalene system (a bicyclic aromatic hydrocarbon) to a piperidine ring (a six-membered amine heterocycle) at the 2-position of naphthalene and the 3'-position of piperidine . Key substituents include:

  • A hydroxy group (-OH) attached to the carboxamide nitrogen.

  • A methyl group (-CH3_3) at the 1'-position of the piperidine ring.

  • A keto group (=O) at the 2'-position of the piperidine .

This arrangement creates a rigid three-dimensional structure, which may enhance binding specificity to biological targets.

Computational Chemistry Data

Computational analyses predict critical physicochemical parameters:

PropertyValueRelevance
Topological Polar Surface Area (TPSA)69.64 ŲIndicates moderate membrane permeability .
LogP1.53Suggests moderate lipophilicity .
Hydrogen Bond Donors2Influences solubility and protein interactions .
Hydrogen Bond Acceptors3Affects binding to enzymatic active sites .

The SMILES notation (\text{CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO) confirms the stereochemistry at the spiro junction, with the (S)-configuration at the piperidine nitrogen .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the spiro core. A generalized route includes:

  • Spirocyclization: Condensation of a naphthalene-derived ketone with a piperidine precursor under acidic conditions.

  • Functionalization: Introduction of the methyl group via alkylation and the hydroxycarboxamide via nucleophilic acyl substitution.

  • Oxidation: Selective oxidation to install the 2'-oxo group.

Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to achieving yields >70%.

Structural Characterization

Post-synthesis validation employs:

  • Elemental Analysis: Confirms empirical formula .

  • Spectroscopy:

    • IR: Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (N-H/O-H stretch) .

    • 1^1H NMR: Signals between δ 1.2–2.8 ppm (piperidine protons) and δ 7.1–8.3 ppm (naphthalene aromatics) .

    • 13^{13}C NMR: Resonances at ~170 ppm (carbonyl carbons) and ~120–140 ppm (aromatic carbons) .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Solubility: Limited aqueous solubility (~0.1 mg/mL in water) but improved solubility in DMSO (>10 mg/mL) .

  • Stability: Stable at 2–8°C for ≥1 month but degrades under prolonged light exposure .

Comparative Analysis

When compared to structurally analogous spiro compounds:

CompoundStructural DifferencesBioactivity Implications
1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acidLacks hydroxy groupReduced hydrogen-bonding capacity.
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochlorideSimpler piperidine substituentsLower predicted LogP (1.21) .

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